

Stability of 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde under standard conditions

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Compound of Interest

Compound Name:	3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
CAS No.:	329222-80-2
Cat. No.:	B2537459

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Stability of 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde: A Technical Guide

CAS Number: 329222-80-2 Molecular Formula: C₁₅H₁₃ClO₃ Molecular Weight: 276.71 g/mol
Role: Advanced Organic Intermediate (API Synthesis)[1]

Executive Summary

3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is a critical building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral compounds.[1] Its structural integrity is defined by two reactive centers: the benzaldehyde moiety and the benzylic ether linkage.

While the ether linkage provides moderate chemical resilience, the aldehyde group renders the compound highly susceptible to autoxidation, converting it to the corresponding benzoic acid

derivative upon exposure to atmospheric oxygen.[1] This degradation is catalytically accelerated by UV light and trace metal impurities.[1] Consequently, strict exclusion of oxygen and light is the primary directive for maintaining purity >98%.[1]

Chemical Stability & Degradation Mechanisms[2][3]

Autoxidation (Primary Failure Mode)

The most significant stability risk is the radical-mediated autoxidation of the formyl group (-CHO) to a carboxylic acid (-COOH). This process proceeds via a free-radical chain mechanism:

- **Initiation:** A hydrogen atom is abstracted from the formyl group by an initiator (light, heat, or trace metals), creating an acyl radical.[1]
- **Propagation:** The acyl radical reacts with molecular oxygen (O₂) to form a peroxyacyl radical, which then abstracts a hydrogen from another aldehyde molecule, propagating the chain and forming a peracid.[1]
- **Termination/Product Formation:** The peracid reacts with another equivalent of aldehyde to yield two equivalents of 3-[(3-chlorophenoxy)methyl]-4-methoxybenzoic acid.[1]

“

Impact: The presence of the benzoic acid impurity (often visible as white crystals in liquid samples or a change in melting point for solids) significantly interferes with downstream nucleophilic additions or reductive aminations.

Benzylic Ether Cleavage (Secondary Risk)

The methylene bridge (-CH₂-) connecting the chlorophenoxy group to the aromatic ring is a benzylic position.[1] While generally stable under neutral conditions, it is susceptible to:

- **Oxidative Cleavage:** Under strong oxidative stress (e.g., forced degradation with high % H₂O₂), the ether can cleave, releasing 3-chlorophenol and a benzaldehyde derivative.[1]

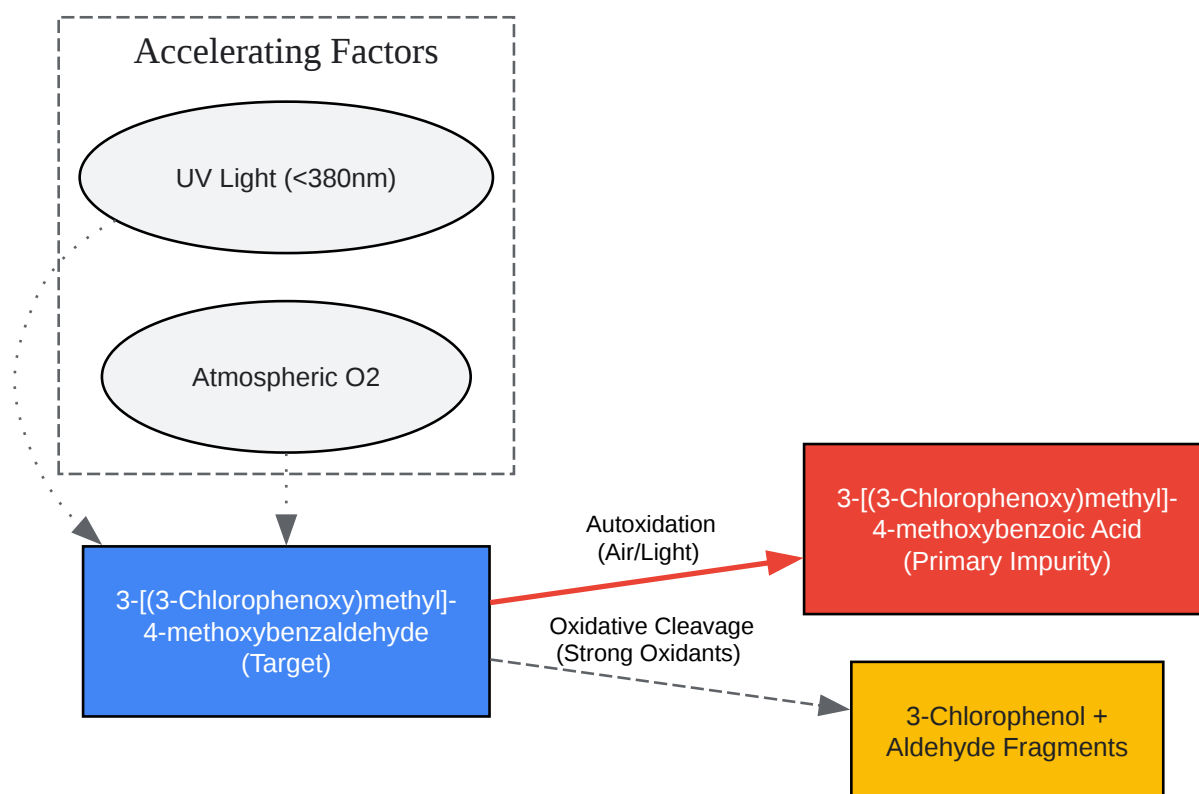
- Acid Hydrolysis: Prolonged exposure to strong acids at elevated temperatures may hydrolyze the ether, though this is kinetically slower than aldehyde oxidation.[1]

Photostability

The conjugated aromatic system absorbs UV radiation, which can excite the molecule to a triplet state, acting as a sensitizer for the generation of singlet oxygen or initiating the radical autoxidation process described above.[1]

Visualization: Degradation Pathways

The following diagram illustrates the primary and secondary degradation pathways.



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Figure 1: Primary degradation pathways showing the conversion to benzoic acid (red path) and ether cleavage (yellow path).[1]

Storage & Handling Protocols

To ensure shelf-life exceeding 12 months, the following "Self-Validating" storage system must be implemented.

Standard Storage Conditions

Parameter	Specification	Rationale
Temperature	2°C to 8°C (Refrigerated)	Slows radical initiation kinetics. [1]
Atmosphere	Inert Gas Overlay (N ₂ or Ar)	Displaces O ₂ , preventing autoxidation.[1] Argon is preferred due to higher density.
Container	Amber Borosilicate Glass	Blocks UV light (200-400 nm) to prevent photo-initiation.[1]
Closure	Teflon-lined Screw Cap	Ensures airtight seal; prevents plasticizer leaching.[1]

Handling Best Practices

- Equilibration: Allow the container to reach room temperature before opening to prevent moisture condensation (hygroscopicity management).[1]
- Re-sealing: Immediately backfill headspace with Nitrogen or Argon after sampling.[1]
- Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as hemiacetal formation can occur.[1] Store stock solutions in anhydrous Acetonitrile or DMSO.[1]

Forced Degradation (Stress Testing) Protocol

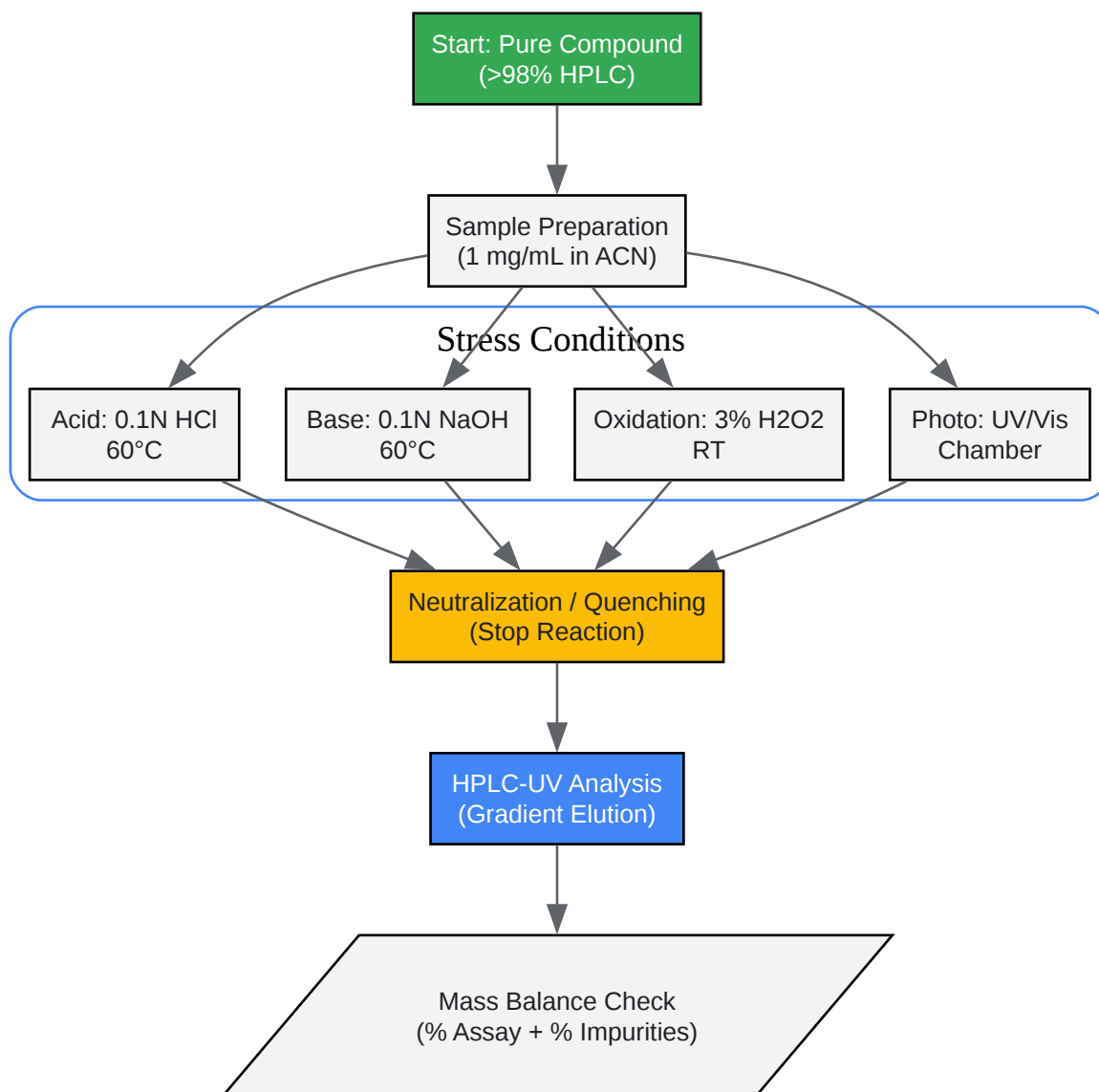
This protocol is designed to validate analytical methods (HPLC) and determine the intrinsic stability of the molecule as per ICH Q1A(R2) guidelines.[1]

Stress Conditions Table

Stress Type	Conditions	Target Degradation	Notes
Acid Hydrolysis	0.1 N HCl, 60°C, 4-8 hrs	5-20%	Assess ether stability.
Base Hydrolysis	0.1 N NaOH, 60°C, 4-8 hrs	5-20%	Aldehydes can undergo Cannizzaro reaction in strong base.[1]
Oxidation	3% H ₂ O ₂ , RT, 2-6 hrs	10-30%	Simulates accelerated autoxidation.[1]
Thermal	60°C (Solid State), 7 days	< 5%	Tests physical stability (polymorphs/melting). [1]
Photolytic	1.2M lux hrs (ICH Q1B)	Variable	Confirm need for amber glass.[1]

Experimental Workflow

The following diagram outlines the step-by-step workflow for conducting the stress test and analyzing results.



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Figure 2: Workflow for forced degradation studies ensuring mass balance and method specificity.

Analytical Methodology

To accurately monitor stability, use the following HPLC parameters. This method separates the aldehyde from the benzoic acid impurity.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).[1]

- Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 40% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[1]
- Retention Time Reference:
 - Benzoic Acid Impurity: ~RRT 0.8 (elutes earlier due to polarity).[1]
 - Target Aldehyde: ~RRT 1.0.

References

- Sigma-Aldrich.Product Specification: 3-((4-Chlorophenoxy)methyl)-4-methoxybenzaldehyde (Isomer Analogue).[1] CAS 329222-77-7.[2]
- Chem960.Compound Database Entry: **3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde**.[1] CAS 329222-80-2.
- International Conference on Harmonisation (ICH).Stability Testing of New Drug Substances and Products Q1A(R2).[1]
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- PubChem.Compound Summary: 3-(4-Chlorophenoxy)benzaldehyde.[1][3] CID 616015.[1]

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